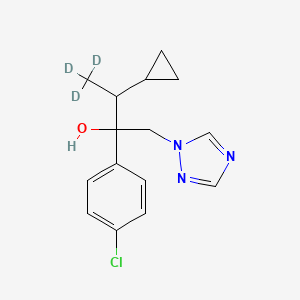![molecular formula C28H21FN4O2 B12053969 N'-[(E)-(4-fluorophenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12053969.png)
N'-[(E)-(4-fluorophenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[(E)-(4-fluorophenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide, with the chemical formula C30H27N5O2, is a fascinating compound. Its molecular weight is approximately 489.58 g/mol . This compound belongs to the class of hydrazides and exhibits intriguing properties due to its unique structure.
Preparation Methods
Industrial Production Methods: As of now, there are no established industrial-scale production methods for this compound. It remains primarily of interest to early discovery researchers .
Chemical Reactions Analysis
Reactivity: N’-[(E)-(4-fluorophenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide may undergo various reactions, including:
Oxidation: It could be susceptible to oxidation under appropriate conditions.
Reduction: Reduction reactions may modify its functional groups.
Substitution: Substituent exchange reactions are plausible.
Common Reagents and Conditions: Specific reagents and conditions for these reactions are not well-documented. Researchers would likely explore standard reagents such as oxidants, reducing agents, and nucleophiles.
Major Products: The major products formed during these reactions would depend on the specific reaction conditions and the substituents present. Further experimental studies are necessary to elucidate these details.
Scientific Research Applications
Medicinal Chemistry: Researchers might investigate its pharmacological properties, bioactivity, and potential as a drug candidate.
Biological Studies: Its interactions with biological targets could be explored.
Materials Science: Its unique structure may find applications in materials design.
Mechanism of Action
The precise mechanism by which this compound exerts its effects remains an open question. Further research is needed to identify its molecular targets and pathways.
Comparison with Similar Compounds
While detailed comparisons are lacking, N’-[(E)-(4-fluorophenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide can be compared with other hydrazides or related compounds. Unfortunately, I don’t have a list of similar compounds at the moment.
Properties
Molecular Formula |
C28H21FN4O2 |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-[(E)-(4-fluorophenyl)methylideneamino]-3-[2-(naphthalen-1-ylmethoxy)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C28H21FN4O2/c29-22-14-12-19(13-15-22)17-30-33-28(34)26-16-25(31-32-26)24-10-3-4-11-27(24)35-18-21-8-5-7-20-6-1-2-9-23(20)21/h1-17H,18H2,(H,31,32)(H,33,34)/b30-17+ |
InChI Key |
NRAMMUZLIVZNPT-OCSSWDANSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3C4=NNC(=C4)C(=O)N/N=C/C5=CC=C(C=C5)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=CC=CC=C3C4=NNC(=C4)C(=O)NN=CC5=CC=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



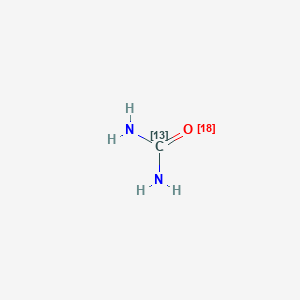
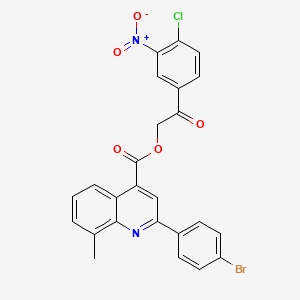
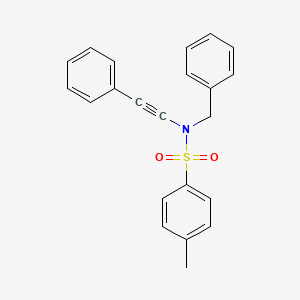
![(4-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)acetic acid](/img/structure/B12053910.png)
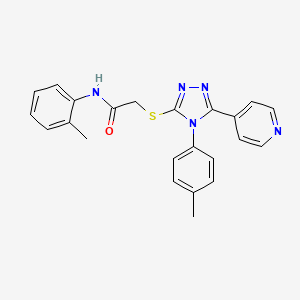
![(2S)-2-[[4-[[(6S)-2-amino-5-methyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino](1,2,3,4,5-13C5)pentanedioic acid](/img/structure/B12053916.png)


![2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12053937.png)
![2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis-](/img/structure/B12053938.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12053963.png)
